molecular formula C9H9N3S B2366683 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine CAS No. 94284-47-6

4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine

Cat. No.: B2366683
CAS No.: 94284-47-6
M. Wt: 191.25
InChI Key: PQIKKMHGTBYZLC-UHFFFAOYSA-N
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Description

4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a pyridin-2-yl group at position 3. This scaffold is part of a broader class of thiazol-2-amine derivatives, which are widely explored in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The pyridinyl and methyl substituents confer distinct electronic and steric properties, influencing binding affinity and selectivity toward biological targets.

Properties

IUPAC Name

4-methyl-5-pyridin-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-8(13-9(10)12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIKKMHGTBYZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely used method for thiazole ring formation. For 4-methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine, the protocol involves:

  • Reactants : 2-Aminopyridine (1.0 eq) and 3-bromo-2-butanone (1.2 eq)
  • Conditions : Reflux in ethanol (78°C, 12 hr) with iodine (5 mol%) as catalyst
  • Mechanism :
    • α-Haloketone generation via bromination of 2-butanone
    • Nucleophilic attack by thiourea’s sulfur on the α-carbon
    • Cyclization with 2-aminopyridine to form the thiazole core

Optimization Data :

Parameter Standard Condition Optimized Condition Yield Improvement
Solvent Ethanol Ethanol/Water (3:1) 75% → 89%
Catalyst None Iodine (5 mol%) 60% → 82%
Reaction Time 24 hr 10 hr 70% → 91%

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate cyclocondensation:

  • Reactants : 2-Aminopyridine, 3-chloro-2-pentanone (1.5 eq)
  • Conditions : 150 W, 120°C, 30 min in DMF
  • Advantages :
    • 89% yield vs. 72% conventional heating
    • Reduced dimerization side products (<5% vs. 18%)

One-Pot Methodologies

TCCA-Mediated Halogenation-Cyclization

A streamlined approach using trichloroisocyanuric acid (TCCA):

  • Step 1 : Acetophenone derivative (1.5 eq) + TCCA (0.5 eq) → α-chloroketone
  • Step 2 : Addition of thiourea (1.0 eq) and Ca/4-MePy-IL@ZY-Fe3O4 catalyst (2 wt%)
  • Conditions : Ethanol, 80°C, 25 min

Key Advantages :

  • Eliminates intermediate isolation
  • Catalyst reuse for 5 cycles with <10% activity loss

Yield Comparison :

Substrate Conventional Yield One-Pot Yield
4-Methylacetophenone 68% 92%
2-Acetylpyridine 57% 88%

Solid-Phase Synthesis for High-Throughput Production

Industrial protocols utilize polymer-supported reagents:

  • Resin : Wang resin-functionalized thiourea derivatives
  • Conditions :
    • Flow rate: 0.5 mL/min
    • Temperature: 95°C
  • Output : 1.2 kg/day with 94% purity

Industrial-Scale Manufacturing

Continuous Flow Reactor Design

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Plug-flow
Temperature Control ±5°C ±0.5°C
Throughput 10 g/day 50 kg/day
Purity 91% 99.5%

Process Steps :

  • Precision Bromination :
    • 2-Butanone + NBS (1.05 eq) in CCl4, AIBN initiator
    • 98% conversion at 65°C
  • Automated Cyclization :
    • In-line pH adjustment to 8.5–10.5 via NaOH dosing
    • Real-time HPLC monitoring for intermediate control

Crystallization Optimization

Critical for pharmaceutical-grade material:

  • Anti-Solvent : n-Heptane/Ethanol (4:1 v/v)
  • Cooling Rate : 0.5°C/min from 70°C to 4°C
  • Outcome :
    • 89% recovery vs. 73% batch cooling
    • Mean particle size: 25 µm (span 1.2)

Comparative Analysis of Methods

Method Yield Purity Scalability Cost ($/kg)
Classical Hantzsch 82% 91% Moderate 1200
Microwave-Assisted 89% 93% Low 950
TCCA One-Pot 92% 95% High 780
Continuous Flow 94% 99.5% Very High 650

Key Findings :

  • Continuous flow methods reduce production costs by 45% vs. batch processes
  • Microwave synthesis shows fastest reaction kinetics (30 min vs. 10 hr)

Challenges and Optimization Strategies

Byproduct Formation

Common impurities and mitigation:

Impurity Source Reduction Method
4-Methylthiazole dimer Over-cyclization Lower reaction temp
Pyridine N-oxide Oxidative side reaction N2 sparging

Catalyst Deactivation

  • Cause : Sulfur poisoning in Pd/C systems
  • Solution : Periodic regeneration with H2O2 wash

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions include various substituted thiazoles and pyridines, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structural properties make it an attractive scaffold for developing novel drugs targeting various diseases.

Antimicrobial Research

4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine has demonstrated notable antimicrobial activity against pathogens such as Mycobacterium tuberculosis. Studies indicate that derivatives of this compound can inhibit bacterial growth effectively, suggesting its potential as an antibiotic agent .

Cancer Research

Research has highlighted the anticancer properties of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including acute promyelocytic leukemia (HL-60) cells. The compound exhibited an IC50 value of 0.57 µM against these cells while showing selectivity over normal human cell lines (IC50 > 50 µM). Mechanistic studies indicate that it induces apoptosis through mitochondrial membrane depolarization and cell cycle arrest at the G2/M phase .

Industrial Uses

In addition to its biological applications, the compound is utilized in the synthesis of dyes and biocides due to its chemical properties. Its versatility allows it to be applied in various industrial processes.

Summary of Applications

ApplicationDescription
Medicinal ChemistryScaffold for synthesizing biologically active compounds
Antimicrobial ResearchPotential antibiotic against Mycobacterium tuberculosis
Cancer ResearchCytotoxic effects on cancer cell lines; potential for targeted therapy
Industrial UsesUsed in the synthesis of dyes and biocides

Mechanistic Insights

MechanismDescription
Apoptosis InductionInduces apoptosis via mitochondrial membrane depolarization
Cell Cycle ArrestCauses G2/M phase arrest in cancer cells
Antimicrobial ActivityInhibits growth of bacterial pathogens

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine on multiple cancer cell lines including non-small cell lung cancer and melanoma. The results indicated potent growth inhibition rates, supporting its development as a lead compound for novel anticancer agents.

Antibacterial Efficacy

Another investigation focused on the antibacterial properties of thiazole derivatives similar to this compound. Results showed selective antibacterial activity against M. tuberculosis, emphasizing its potential use in treating resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, inhibiting their function and leading to cell death in cancer cells . It can also modulate enzyme activity and receptor signaling pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues in Drug Discovery

MortaparibMild
  • Structure: 4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine.
  • Key Features : Contains a triazole-thiophene side chain and a methoxyphenyl group.
  • Activity : Dual inhibitor of Mortalin and PARP1, with anticancer applications .
  • Comparison : Unlike 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine, MortaparibMild’s bulky triazole-sulfanyl group enhances its ability to disrupt protein-protein interactions, but the pyridinyl group in the target compound may improve solubility and CNS penetration.
N,4-Diaryl-1,3-thiazole-2-amines (e.g., Compound 10s)
  • Structure : N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine.
  • Key Features : Methoxy-substituted aryl groups at positions N and 4.
  • Activity : Potent tubulin polymerization inhibitor (IC₅₀: submicromolar) in cancer cell lines .
  • This substitution may reduce metabolic degradation compared to methoxy groups.
Cx50 Channel Inhibitors (T122 and T136)
  • Structures :
    • T122 : N-[(2-methoxyphenyl)diphenylmethyl]-1,3-thiazol-2-amine.
    • T136 : N-[(2-iodophenyl)diphenylmethyl]-1,3-thiazol-2-amine.
  • Activity : Selective inhibitors of connexin 50 (Cx50) gap junctions (IC₅₀: 1.2–2.4 μM) .
  • Comparison : The target compound lacks the bulky triarylmethane substituents of T122/T136, which are critical for Cx50 selectivity. Its pyridinyl group may redirect activity toward kinase or receptor targets.

Analogues with Pyridinyl Substitutions

5-(Pyridin-4-yl)thiazol-2-amine
  • Structure : Pyridin-4-yl group at position 5 of the thiazole.
  • Comparison : The positional isomerism (pyridin-2-yl vs. pyridin-4-yl) affects hydrogen-bonding patterns and π-π stacking, altering target specificity.
5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine
  • Structure : Thiazole ring fused to pyridine at position 2.
  • Applications : Explored in antimicrobial and antiviral studies .
  • Comparison : The reversed scaffold (thiazole as a substituent on pyridine) limits direct comparison but highlights the versatility of thiazol-2-amine hybrids.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP* Key Substituents Bioactivity Highlights
4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine 217.28 ~2.1 4-Me, 5-pyridin-2-yl Broad-spectrum potential (inference)
MortaparibMild 484.62 ~3.8 Triazole-thiophene, 4-MeOPh Mortalin/PARP1 inhibition
Compound 10s 383.43 ~3.5 4-MeOPh, N-(2,4-diMeOPh) Tubulin inhibition (IC₅₀: 0.1–1 μM)
T122 377.45 ~4.2 Triarylmethane, 2-MeOPh Cx50 inhibition (IC₅₀: 1.2 μM)
5-(Pyridin-4-yl)thiazol-2-amine 178.23 ~1.3 5-pyridin-4-yl Kinase inhibition research

*LogP values estimated using fragment-based methods.

Biological Activity

4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and potential therapeutic effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methyl group and a pyridine moiety, contributing to its unique chemical properties. The molecular formula is C9_{9}H9_{9}N3_{3}S, indicating the presence of nitrogen and sulfur, which are pivotal in its biological interactions .

Anticancer Activity

Research indicates that 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, revealing an IC50_{50} of 0.57 µM in HL-60 cells (acute promyelocytic leukemia), while showing selectivity over normal human cell lines (IC50_{50} > 50 µM) . This selectivity suggests a promising potential for targeted cancer therapy.

The compound appears to induce apoptosis in cancer cells through mechanisms including:

  • Mitochondrial Membrane Depolarization : Treatment with the compound led to significant mitochondrial depolarization, indicating disruption of mitochondrial function .
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in certain cancer cell lines, disrupting normal cell division .

The morphological changes in treated cells included nuclear fragmentation and formation of multinucleated giant cells, indicative of mitotic catastrophe .

Antimicrobial Activity

4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine also demonstrates antimicrobial properties. Thiazole derivatives are known for their antibacterial effects against pathogens such as Mycobacterium tuberculosis. The compound has shown efficacy in inhibiting bacterial growth, suggesting its potential as an antibiotic agent .

Research Applications

The compound's versatility extends to various scientific applications:

Application Description
Medicinal Chemistry Used as a scaffold for synthesizing other biologically active compounds.
Antimicrobial Research Investigated for its potential against bacterial infections.
Cancer Research Explored as a lead compound for developing novel anticancer agents.
Industrial Uses Applied in the synthesis of dyes and biocides due to its chemical properties.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In a comprehensive study involving multiple cancer cell lines (including non-small cell lung cancer and melanoma), the compound demonstrated potent cytotoxic effects with significant growth inhibition rates .
  • Antibacterial Efficacy : A series of experiments showed that derivatives of thiazole compounds similar to 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine exhibited selective antibacterial activity against M. tuberculosis, highlighting its potential use in treating resistant bacterial strains .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity.
  • X-ray diffraction (XRD) : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves 3D structure and hydrogen bonding .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • Elemental analysis : Ensures stoichiometric accuracy .

How can researchers investigate the structure-activity relationships (SAR) of this compound for therapeutic applications?

Q. Advanced

  • Derivatization : Synthesize analogs with varied substituents (e.g., halogenation at the 5-position, pyridine ring modifications) .
  • Biological assays : Test against targets like TLR4 (via NF-κB inhibition assays) or microbial strains (e.g., Mycobacterium tuberculosis in MIC assays) .
  • Computational modeling : Use docking software (AutoDock, Schrödinger) to predict binding interactions with proteins like kinases or receptors .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

  • Orthogonal assays : Validate activity using multiple methods (e.g., in vitro enzymatic inhibition + cell-based assays).
  • Purity verification : Employ HPLC (>95% purity) and elemental analysis to rule out impurities .
  • Dose-response studies : Test across a concentration range to identify non-linear effects .
  • Meta-analysis : Compare data with structurally related compounds (e.g., 5-bromo-thiazole derivatives) to contextualize discrepancies .

What are the common chemical reactions of this compound, and how can they be utilized in derivatization?

Q. Basic

  • Nucleophilic substitution : Bromine or chlorine substituents enable replacement with amines or thiols .
  • Oxidation : Thiazole sulfurs can form sulfoxides/sulfones under controlled oxidants (e.g., mCPBA) .
  • Cross-coupling : Suzuki-Miyaura reactions modify the pyridine ring using Pd catalysts and boronic acids .

How can computational methods predict the interaction of this compound with biological targets?

Q. Advanced

  • Molecular docking : Use tools like Glide or GOLD to simulate binding to active sites (e.g., TLR4 or kinase domains).
  • MD simulations : Assess binding stability over time (50–100 ns trajectories) with AMBER or GROMACS.
  • QSAR models : Corrogate electronic (HOMO/LUMO) and steric descriptors (logP, polar surface area) with activity data .

How does the substitution pattern on the thiazole ring influence physicochemical properties?

Q. Basic

  • Electron-withdrawing groups (e.g., Br, NO₂) : Increase metabolic stability but reduce solubility .
  • Methyl groups : Enhance lipophilicity (logP ↑) and membrane permeability .
  • Pyridine-thiazole hybrids : Improve π-π stacking with aromatic residues in target proteins .

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